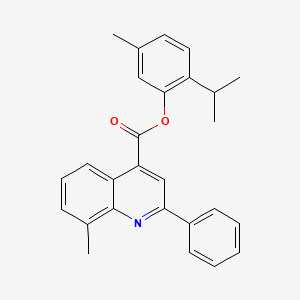

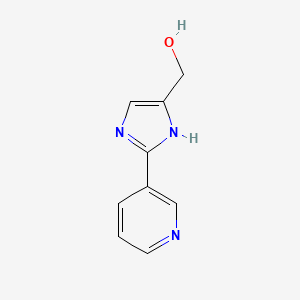

3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Chlorophényl)-4-((3-éthoxy-4-hydroxybenzylidène)amino)-1H-1,2,4-triazole-5(4H)-thione est un composé organique synthétique appartenant à la classe des dérivés de triazole. Les triazoles sont connus pour leurs activités biologiques diverses et ont été largement étudiés pour leurs applications potentielles en chimie médicinale. Ce composé, en particulier, a suscité l'intérêt en raison de ses caractéristiques structurelles uniques et de ses propriétés thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 3-(3-Chlorophényl)-4-((3-éthoxy-4-hydroxybenzylidène)amino)-1H-1,2,4-triazole-5(4H)-thione implique généralement les étapes suivantes :

Formation du cycle triazole : Le cycle triazole est formé par la cyclisation de dérivés d'hydrazine appropriés avec du disulfure de carbone en présence d'une base telle que l'hydroxyde de potassium.

Réaction de substitution : Le groupe 3-chlorophényle est introduit par une réaction de substitution nucléophile utilisant le chlorure de 3-chlorobenzyl.

Formation de la base de Schiff : La dernière étape implique la condensation du dérivé de triazole avec le 3-éthoxy-4-hydroxybenzaldéhyde pour former la base de Schiff.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse décrites ci-dessus afin d'assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de techniques avancées telles que la chimie en flux continu et la synthèse automatisée.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxy et éthoxy.

Réduction : Les réactions de réduction peuvent se produire au niveau de la liaison de la base de Schiff, convertissant le groupe imine en amine.

Substitution : Le groupe chlorophényle peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés oxydés avec des groupes fonctionnels modifiés.

Réduction : Dérivés réduits avec des groupes amine.

Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant le groupe chlorophényle.

4. Applications de la recherche scientifique

La 3-(3-Chlorophényl)-4-((3-éthoxy-4-hydroxybenzylidène)amino)-1H-1,2,4-triazole-5(4H)-thione a été étudiée pour diverses applications de recherche scientifique, notamment :

Chimie médicinale : Utilisation potentielle comme agent antimicrobien, antifongique et anticancéreux.

Études biologiques : Investigation de ses effets sur les voies cellulaires et l'inhibition enzymatique.

Applications industrielles : Utilisation potentielle dans le développement de nouveaux matériaux et procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le cycle triazole et la liaison de la base de Schiff sont des caractéristiques structurelles clés qui permettent au composé de se lier à ces cibles et d'exercer ses effets biologiques. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique, la perturbation des processus cellulaires et l'induction de l'apoptose dans les cellules cancéreuses.

Applications De Recherche Scientifique

3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione has been studied for various scientific research applications, including:

Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and anticancer agent.

Biological Studies: Investigation of its effects on cellular pathways and enzyme inhibition.

Industrial Applications: Potential use in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and Schiff base linkage are key structural features that enable the compound to bind to these targets and exert its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

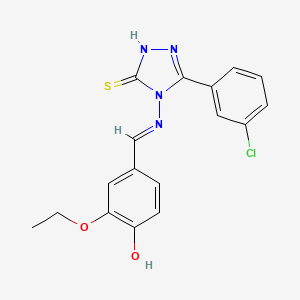

Composés similaires

- 3-(3-Chlorophényl)-4-amino-1H-1,2,4-triazole-5(4H)-thione

- 3-(3-Chlorophényl)-4-((4-hydroxybenzylidène)amino)-1H-1,2,4-triazole-5(4H)-thione

- 3-(3-Chlorophényl)-4-((3-éthoxybenzylidène)amino)-1H-1,2,4-triazole-5(4H)-thione

Unicité

La combinaison unique du groupe 3-chlorophényle, du groupe éthoxy et du groupe hydroxy dans la structure de la 3-(3-Chlorophényl)-4-((3-éthoxy-4-hydroxybenzylidène)amino)-1H-1,2,4-triazole-5(4H)-thione la distingue des autres composés similaires. Cette structure unique contribue à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles.

Propriétés

Numéro CAS |

478255-15-1 |

|---|---|

Formule moléculaire |

C17H15ClN4O2S |

Poids moléculaire |

374.8 g/mol |

Nom IUPAC |

3-(3-chlorophenyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H15ClN4O2S/c1-2-24-15-8-11(6-7-14(15)23)10-19-22-16(20-21-17(22)25)12-4-3-5-13(18)9-12/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+ |

Clé InChI |

INQHIPWNSOHLPZ-VXLYETTFSA-N |

SMILES isomérique |

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)O |

SMILES canonique |

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

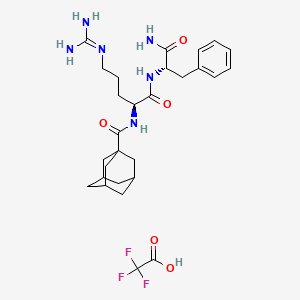

![(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride](/img/structure/B12044219.png)

![Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-](/img/structure/B12044233.png)

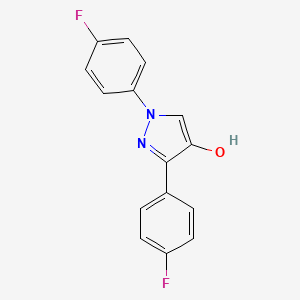

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)